molecular formula C14H21N3O2S B10773331 [3H]sumatriptan

[3H]sumatriptan

Cat. No.: B10773331
M. Wt: 307.45 g/mol
InChI Key: KQKPFRSPSRPDEB-KERYDJPLSA-N
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Description

[3H]sumatriptan is a radiolabeled form of sumatriptan, a selective serotonin receptor agonist commonly used in the treatment of migraines and cluster headaches. The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound’s distribution and interaction within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sumatriptan involves several key steps:

Industrial Production Methods

Industrial production of sumatriptan succinate involves:

    Reaction of 4-chlorobutyraldehyde with sodium pyrosulfite: to form sodium 4-chlorobutane-1,1-disulfonate.

    Heating and reacting 4-hydrazino-N-methyl phenylmethansulfonamide with 4-chlorobutane-1,1-disulfonate: in the presence of an acid catalyst, followed by neutralization and extraction to obtain 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.

    Phase transfer catalysis: to react the product with dimethylamine, followed by extraction, decolorization, and refining to obtain sumatriptan.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sumatriptan can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions are involved in the initial synthesis steps.

    Substitution: Bromination and acylation are key substitution reactions in the synthesis.

Common Reagents and Conditions

    Palladium on carbon: Used in reduction reactions.

    N-bromosuccinimide: Used for bromination.

    Acylating agents: Used in acylation reactions.

    Dimethylamine: Used in phase transfer catalysis.

Major Products

    Sumatriptan: The primary product.

    Sumatriptan succinate: The industrially produced form for pharmaceutical use.

Scientific Research Applications

[3H]sumatriptan is extensively used in scientific research to study:

Mechanism of Action

Sumatriptan exerts its effects by:

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

307.45 g/mol

IUPAC Name

1-[3-[2-[bis(tritritiomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2T3,3T3

InChI Key

KQKPFRSPSRPDEB-KERYDJPLSA-N

Isomeric SMILES

[3H]C([3H])([3H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([3H])([3H])[3H]

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C

Origin of Product

United States

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